cis-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
cis-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid: is a chemical compound that belongs to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . The presence of a trifluoromethyl group in the compound enhances its chemical stability and lipophilicity, making it a valuable scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides to electron-deficient alkenes . This reaction is carried out in the presence of a catalyst, such as a chiral ligand, to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: cis-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
cis-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and stability. The pyrrolidine ring provides a rigid scaffold that facilitates precise interactions with target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
cis-3,4-Diphenylpyrrolidine: This compound has a similar pyrrolidine ring structure but with different substituents, leading to distinct biological activities.
4-(Trifluoromethyl)pyrrolidines: These compounds share the trifluoromethyl group but differ in other substituents, affecting their chemical properties and applications.
Uniqueness: cis-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the benzyl and trifluoromethyl groups, which confer enhanced stability, lipophilicity, and biological activity. This makes it a valuable compound in drug discovery and other scientific research fields.
Properties
Molecular Formula |
C13H14F3NO2 |
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Molecular Weight |
273.25 g/mol |
IUPAC Name |
(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)11-8-17(7-10(11)12(18)19)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,18,19)/t10-,11+/m0/s1 |
InChI Key |
DHLFXWLJSRPJNR-WDEREUQCSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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